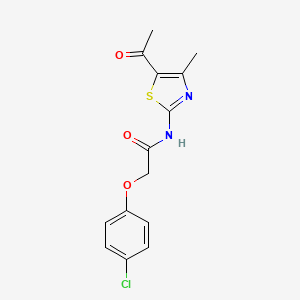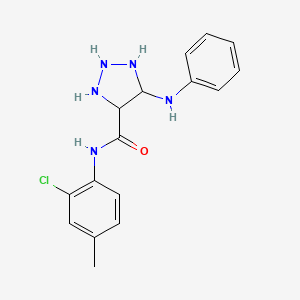
N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, also known as CMPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have shown that it inhibits the activity of several enzymes involved in the production of pro-inflammatory cytokines and chemokines. N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of several signaling pathways involved in cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of cancer cells and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo. One limitation of using N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide research. One direction is to further investigate the mechanism of action of N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in order to better understand its potential as a therapeutic agent. Another direction is to investigate the potential of N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to investigate the safety and efficacy of N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in vivo.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chloro-4-methylbenzonitrile with phenylhydrazine to form 2-chloro-4-methylphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid ethyl ester. This compound is then reacted with sodium azide and copper sulfate to form N-(2-chloro-4-methylphenyl)-1,2,3-triazole-4-carboxylic acid ethyl ester, which is then reacted with phenylamine to form N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential as a therapeutic agent. Studies have shown that N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10-7-8-13(12(17)9-10)19-16(23)14-15(21-22-20-14)18-11-5-3-2-4-6-11/h2-9,14-15,18,20-22H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBWKTOHKYUMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-4-carboxamide](/img/structure/B2537384.png)
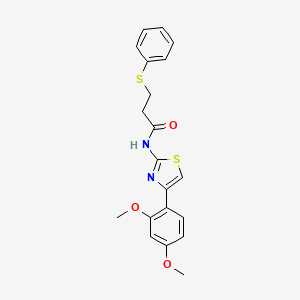
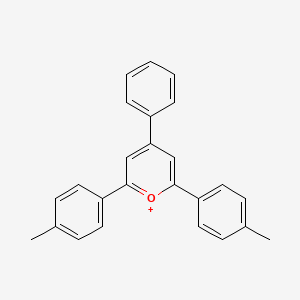
![3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2537389.png)
![2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2537391.png)
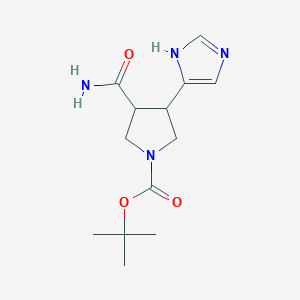
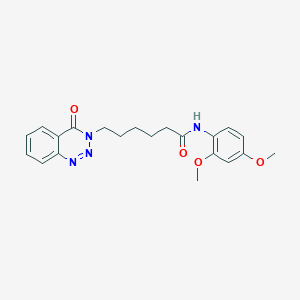
![Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2537395.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)

![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)
